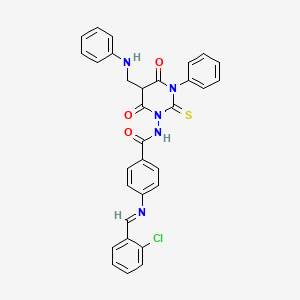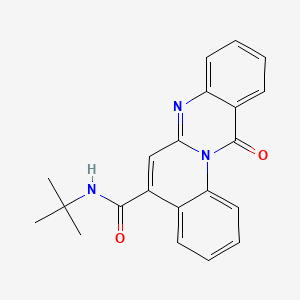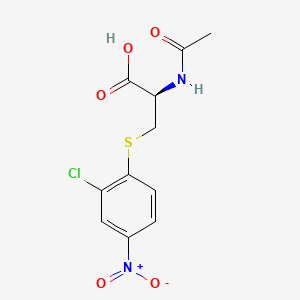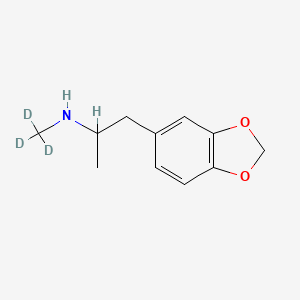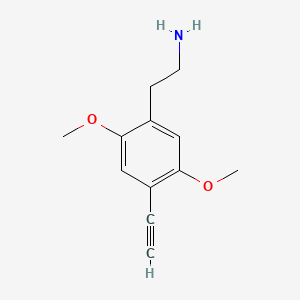
2,5-Dimethoxy-4-ethynylphenethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxy-4-ethynylphenethylamine is a synthetic compound belonging to the phenethylamine class. This compound is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. It is structurally related to other phenethylamines, which are known for their stimulant and hallucinogenic effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-ethynylphenethylamine typically involves several steps. One common method starts with 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including ethynylation and reductive amination to yield the final product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce the risk of human error .
化学反应分析
Types of Reactions: 2,5-Dimethoxy-4-ethynylphenethylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are examples of substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its psychoactive properties and potential use in treating certain mental health conditions.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2,5-Dimethoxy-4-ethynylphenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to changes in neurotransmitter release and neuronal activity, which are responsible for its psychoactive effects. The compound also influences other molecular pathways, including the cAMP response element-binding protein (CREB) pathway, which plays a role in gene expression and neuronal plasticity .
相似化合物的比较
2,5-Dimethoxy-4-ethynylphenethylamine is structurally similar to other phenethylamines such as:
2C-E (2,5-Dimethoxy-4-ethylphenethylamine): Known for its psychedelic effects and used in research on sensory and cognitive processes.
2C-D (2,5-Dimethoxy-4-methylphenethylamine): Another psychedelic compound with applications in psychotherapeutic research.
DOI (2,5-Dimethoxy-4-iodoamphetamine): A potent hallucinogen that targets serotonin receptors.
These compounds share similar core structures but differ in their side chains, which result in varying pharmacological effects and applications.
属性
CAS 编号 |
752982-24-4 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
2-(4-ethynyl-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H15NO2/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2/h1,7-8H,5-6,13H2,2-3H3 |
InChI 键 |
MLJHHYIJBZVUEA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CCN)OC)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


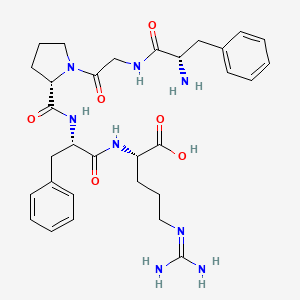
![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
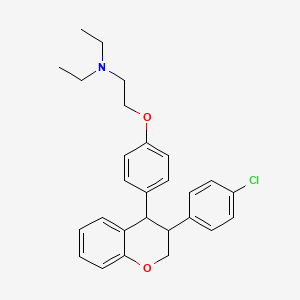
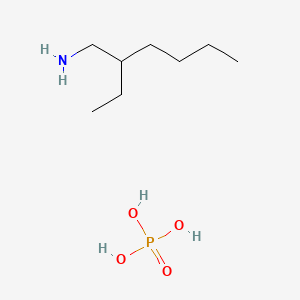
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)

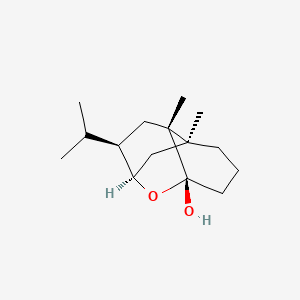
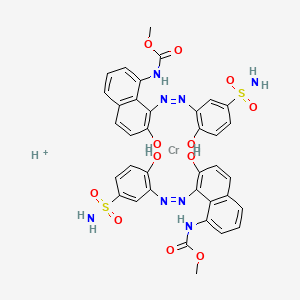
![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)
